![molecular formula C12H13NO3 B1299008 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid CAS No. 105105-00-8](/img/structure/B1299008.png)
4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
Overview
Description
4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a compound that can be associated with a class of substances that have a core indole structure modified with various substituents. These modifications can significantly alter the chemical and biological properties of the molecules. The indole moiety is a common framework in many natural products and pharmaceuticals, and its derivatives are often explored for their potential therapeutic effects .
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including the annulative π-extension (APEX) method, which allows for the extension of the indole ring system. This method uses 4-oxo peroxides as π-extending reagents to create complex structures such as pyrido[1,2-a]indoles . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could potentially be applied to its preparation.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been studied using single-crystal X-ray diffraction. These studies reveal how the molecular geometry, including the orientation of functional groups and the overall three-dimensional arrangement, can influence the formation of hydrogen-bonded chains and supramolecular structures . The molecular structure of this compound would likely exhibit similar interactions due to the presence of both amide and carboxylic acid functionalities.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including those with trifluoroacetic anhydride, which can lead to the formation of different products depending on the reaction conditions . The reactivity of the indole ring, as well as the substituents present, plays a crucial role in determining the outcome of such reactions. The specific chemical reactions of this compound would depend on its exact structure and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the presence of an oxazolidin-2-one and a beta-amino acid group in a molecule can lead to the formation of helical structures in aqueous solutions, which is relevant for biological applications . Similarly, the analysis of supramolecular synthons in the crystals of N-(aryl)-succinamic acids provides insights into the intermolecular interactions that dictate the crystal packing and stability . The physical and chemical properties of this compound would be shaped by its functional groups and their ability to engage in hydrogen bonding and other non-covalent interactions.
Scientific Research Applications
Chemical Synthesis and Stereochemical Analysis
- Synthesis of Diastereomeric Mixtures: The compound is used in the synthesis of 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid esters, forming diastereomeric mixtures (2A and 2B) through reactions with methyl ethyl ketone (El-Samahy, 2005).
Biological Applications and Enzyme Inhibition
- Urease Inhibition: Derivatives of the compound, specifically indole-based oxadiazole scaffolds, show potent in vitro inhibitory potential against urease enzymes, indicating potential therapeutic applications (Nazir et al., 2018).
Novel Heterocyclic Compound Synthesis
- Creation of Heterocyclic Systems: It's involved in synthesizing a series of nitrogen and sulfur heterocyclic systems, linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline (Boraei et al., 2020).
Antimicrobial Activities
- Synthesis of Indole Derivatives with Antimicrobial Activities: The compound is used to synthesize indole derivatives that display significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).
Asymmetric Catalysis
- Asymmetric Friedel-Crafts Alkylation: It's a key component in the asymmetric Friedel-Crafts reaction with indoles and methyl (E)-2-oxo-4-aryl-3-butenoates, forming 4-(indol-3-yl)-2-oxo-4-arylbutyric acid methyl esters (Desimoni et al., 2008).
X-ray Diffraction Studies
- Structural Analysis: The molecular and crystal structure of derivatives of this compound, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have been analyzed using X-ray diffraction, providing insights into its structural properties (Naveen et al., 2016).
properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRXQYQTQVWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352628 | |
Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105105-00-8 | |
Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: How does 4-(indolin-1-yl)-4-oxobutanoic acid interact with Notum to exert its inhibitory effect?
A: 4-(indolin-1-yl)-4-oxobutanoic acid acts as an irreversible inhibitor of Notum through a two-step mechanism []. First, the catalytic serine residue of Notum, Ser-232, attacks the ester group of 4-(indolin-1-yl)-4-oxobutanoic acid, leading to a transesterification reaction. This forms a covalent adduct between the enzyme and the inhibitor. Second, the hydrolysis of this covalent adduct is highly endergonic, meaning it requires a significant amount of energy and is therefore unfavorable. This essentially locks the enzyme in an inactive state, preventing it from performing its normal function of removing palmitoleate from Wnt ligands.
Q2: What computational methods were used to investigate the inhibition mechanism of 4-(indolin-1-yl)-4-oxobutanoic acid on Notum? What were the key findings?
A: Researchers employed computational chemistry techniques, specifically the ONIOM (Our own N-layered Integrated Molecular Orbital and Molecular Mechanics) method, to study the interaction between 4-(indolin-1-yl)-4-oxobutanoic acid and Notum []. They created model systems based on the crystal structures of the enzyme-inhibitor complex. Density functional theory (DFT) calculations within the ONIOM framework were used to analyze the energetics of the transesterification and hydrolysis steps. This study confirmed the irreversible nature of the inhibition and highlighted the crucial roles of specific active-site residues in the mechanism.
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